Fmoc-L-Lys(carbamoyl-OtBu)-OH
Description
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbamoylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6/c1-26(2,3)35-29-24(32)27-15-9-8-14-22(23(30)31)28-25(33)34-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,28,33)(H,30,31)(H2,27,29,32)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAIZVNVQAETFV-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ONC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)ONC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Protection of Lysine Side Chains
The synthesis begins with lysine hydrochloride, where the ε-amino group is selectively protected before introducing the Fmoc group. A common approach involves reacting lysine with tert-butoxycarbamoyl chloride in the presence of a base such as sodium carbonate or DIPEA (N,N-diisopropyl ethylamine). This step requires careful control of pH and temperature to avoid premature Fmoc incorporation. For instance, in analogous syntheses like Fmoc-Lys(Mtt)-OH, the ε-amino group is protected first using 4-methyltriphenylchloromethane under alkaline conditions, achieving yields up to 80%.
Fmoc Group Introduction
After ε-amino protection, the α-amino group is derivatized with Fmoc. This is typically accomplished using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in ethanol or DMF, with DIPEA as a catalyst. The reaction proceeds at room temperature, with completion monitored via thin-layer chromatography (TLC). For example, in the synthesis of Fmoc-Lys(Dde)-OH, Fmoc-OSu reacts with the deprotected lysine intermediate in ethanol, yielding 41% after purification.
Purification and Characterization
Crude products are purified via silica gel chromatography using gradients of methanol in dichloromethane (0.5%–3%) or crystallization from ethyl acetate/hexane mixtures. Final characterization employs mass spectrometry and NMR to confirm molecular weight (532.63 g/mol for Fmoc-L-Lys(Dde)-OH) and structural integrity.
Stepwise Synthetic Procedure
Reaction Conditions and Reagents
-
ε-Amino Protection :
-
α-Amino Fmoc Protection :
-
Workup and Purification :
Optimization and Challenges
Solvent and Base Selection
Ethanol and DMF are preferred for their solubility profiles, while DIPEA ensures efficient deprotonation without side reactions. Substituting DIPEA with weaker bases like sodium carbonate reduces racemization but may prolong reaction times.
Industrial Scalability
The patent CN112110833A highlights methods avoiding corrosive agents like trimethylchlorosilane, which simplifies waste management. For this compound, substituting dichloromethane with ethanol or dioxane improves safety and cost-effectiveness.
Side Reactions
Competitive acylation at the α-amino group during ε-protection is mitigated by temporary Boc protection, later removed via HCl/dioxane treatment. For example, Fmoc-Lys(Boc)-OH is deprotected with 4 M HCl/dioxane before introducing the carbamoyl-OtBu group.
Comparative Analysis with Related Compounds
*Estimated based on analogous syntheses.
Applications in Peptide Synthesis
This compound is integral to synthesizing HDAC inhibitors, where the carbamoyl group coordinates zinc ions in the enzyme active site. Its compatibility with standard Fmoc/tBu protocols allows seamless integration into automated SPPS workflows, as demonstrated in the synthesis of fluorogenic protease substrates. Post-assembly, the OtBu group is cleaved with trifluoroacetic acid (TFA), enabling on-resin modifications .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the OtBu group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
OtBu Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed:
Fmoc Deprotection: The major product is the free amino group of lysine.
OtBu Deprotection: The major product is the free ε-amino group of lysine.
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in combinatorial chemistry.
Biology:
- Utilized in the study of protein-protein interactions.
- Helps in the development of peptide-based drugs.
Medicine:
- Used in the design of peptide therapeutics.
- Plays a role in vaccine development.
Industry:
- Employed in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The compound itself does not have a specific mechanism of action as it is primarily used as an intermediate in peptide synthesis. peptides synthesized using Fmoc-L-Lys(carbamoyl-OtBu)-OH can have various mechanisms of action depending on their sequence and structure. These peptides can interact with specific molecular targets such as enzymes, receptors, or other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Table 1: Key Properties of Fmoc-Protected Lysine Derivatives
Functional Group Stability and Reactivity
- Acid-Labile Groups (Boc, carbamoyl-OtBu) : Both Boc and carbamoyl-OtBu are cleaved by trifluoroacetic acid (TFA), making them suitable for standard SPPS. Fmoc-L-Lys(Boc)-OH is preferred in industrial settings due to its high yield (91.7%) and scalability .
- Base-Stable Groups (Pac, Pal-Glu-OtBu): Pac requires hydrogenolysis for removal, limiting its use in hydrogen-sensitive contexts . Pal-Glu-OtBu introduces lipophilicity, enhancing membrane permeability in drug candidates .
- Thiol-Labile Groups (DNPBS) : Enables selective deprotection under mild thiol conditions, facilitating orthogonal modifications .
Q & A
Q. Table 1: Typical Purity Metrics
| Parameter | Specification | Reference |
|---|---|---|
| HPLC Purity | ≥99% | |
| Enantiomeric Purity | ≥99.8% (Lys & Glu) | |
| Moisture Content | ≤0.5% (Karl Fischer) |
Advanced Question: How can coupling efficiency be optimized during SPPS using this compound?
Methodological Answer:
- Activation: Pre-activate the derivative with 2 equivalents of HBTU/HOBt in DMF for 5 minutes before coupling. Use 3 equivalents of DIEA to maintain a pH of ~8.5 .
- Reaction Time: Extend coupling to 2 hours for sterically hindered residues. Monitor by Kaiser test or FTIR for free amine detection .
- Deprotection Optimization: For copper-chelated intermediates, use 8-hydroxyquinoline (0.1 M in DMF) to remove residual metal ions, improving yield to >90% .
Q. Table 2: Reaction Optimization Data
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Standard Coupling (1 hr) | 78 | 95 | |
| Extended Coupling (2 hr) | 91 | 99 | |
| With 8-Hydroxyquinoline | 95 | 99.5 |
Advanced Question: What analytical methods validate the structural integrity of this compound?
Methodological Answer:
- HPLC-MS: Use ESI-MS in positive ion mode. Expected [M+H]+: 792.071 (C46H69N3O8). Confirm absence of deprotection by monitoring for m/z 239 (Fmoc cleavage fragment) .
- NMR: ¹H NMR (DMSO-d6): δ 7.89 (Fmoc aromatic protons), 1.40 (t-Bu singlet), 4.20 (α-proton of Lys). ¹³C NMR should confirm carbamoyl-OtBu integrity .
Advanced Question: How is this compound applied in synthesizing GLP-1 receptor agonists like semaglutide?
Methodological Answer:
- Role in Semaglutide Synthesis: The carbamoyl-OtBu group enables selective side-chain modification during SPPS. After chain assembly, the tert-butyl group is cleaved with TFA to expose the lysine ε-amine for fatty acid conjugation (e.g., octadecanedioic acid) .
- Key Steps:
Q. Table 3: Semaglutide Intermediate Quality Control
| Parameter | Specification | Reference |
|---|---|---|
| Peptide Purity (HPLC) | ≥95% | |
| Fatty Acid Incorporation | ≥98% |
Advanced Question: How does solvent choice impact the stability of this compound during long-term storage?
Methodological Answer:
- Stability in Common Solvents:
- Accelerated Degradation Study: At 40°C/75% RH, the compound retains >95% purity for 30 days when stored in argon-sealed vials with molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
